

Spectroscopic Profile of (2,2-Dimethylpropyl)cyclohexane: A Technical Guide

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Compound of Interest

Compound Name: (2,2-Dimethylpropyl)cyclohexane

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2,2-Dimethylpropyl)cyclohexane**, also known as neopentylcyclohexane. Due to the limited availability of public experimental spectra, this guide incorporates predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and characteristic spectral features for Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on the compound's structure. Detailed experimental protocols for acquiring such spectra are also provided.

Chemical Structure and Properties

(2,2-Dimethylpropyl)cyclohexane is a saturated hydrocarbon with the chemical formula $C_{11}H_{22}$ and a molecular weight of 154.30 g/mol ^{[1][2]} Its structure consists of a cyclohexane ring substituted with a 2,2-dimethylpropyl (neopentyl) group.

Molecular Structure:

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Due to the absence of publicly available experimental NMR spectra, the following 1H and ^{13}C NMR data are predicted using computational models. These predictions offer valuable insights into the expected chemical shifts and multiplicities.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for (2,2-Dimethylpropyl)cyclohexane

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|--------------------------------|------------------------|-------------|
| $(\text{CH}_3)_3\text{C-}$ | ~ 0.85 | Singlet | 9H |
| $-\text{C-CH}_2\text{-Cyclohexane}$ | ~ 1.15 | Doublet | 2H |
| Cyclohexane-CH- | ~ 1.20 | Multiplet | 1H |
| Cyclohexane-CH ₂ - (axial & equatorial) | ~ 0.8 - 1.8 | Multiplet | 10H |

Note: Predictions are based on standard NMR prediction algorithms and may vary from experimental values.

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for (2,2-Dimethylpropyl)cyclohexane

| Carbon Atom | Predicted Chemical Shift (ppm) |
|--|--------------------------------|
| $(\text{CH}_3)_3\text{C-}$ | ~ 30 |
| $(\text{CH}_3)_3\text{C-}$ | ~ 29 |
| $-\text{C-CH}_2\text{-Cyclohexane}$ | ~ 50 |
| Cyclohexane-CH- | ~ 38 |
| Cyclohexane-CH ₂ - (C2, C6) | ~ 34 |
| Cyclohexane-CH ₂ - (C3, C5) | ~ 27 |
| Cyclohexane-CH ₂ - (C4) | ~ 26 |

Note: Predictions are based on standard NMR prediction algorithms and may vary from experimental values.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **(2,2-Dimethylpropyl)cyclohexane** is not readily available. However, the expected characteristic absorption bands can be inferred from its aliphatic hydrocarbon structure.

Table 3: Expected Characteristic IR Absorption Bands for **(2,2-Dimethylpropyl)cyclohexane**

| Vibrational Mode | Expected Wavenumber (cm ⁻¹) | Intensity |
|--|---|-------------|
| C-H stretch (sp ³ CH, CH ₂ , CH ₃) | 2850 - 3000 | Strong |
| CH ₂ bend (scissoring) | ~ 1465 | Medium |
| CH ₃ bend (asymmetric) | ~ 1450 | Medium |
| CH ₃ bend (symmetric) | ~ 1365 | Medium-Weak |

Mass Spectrometry (MS)

The mass spectrum of **(2,2-Dimethylpropyl)cyclohexane**, under electron ionization (EI), is expected to show fragmentation patterns typical of branched alkanes. The molecular ion peak (M⁺) at m/z 154 may be observed, but its intensity could be low due to the facile fragmentation of the neopentyl group.

Table 4: Expected Key Fragments in the Mass Spectrum of **(2,2-Dimethylpropyl)cyclohexane**

| m/z | Proposed Fragment | Comments |
|-----|--------------------|--|
| 154 | $[C_{11}H_{22}]^+$ | Molecular Ion (M^+) |
| 97 | $[C_7H_{13}]^+$ | Loss of a neopentyl radical ($\bullet C_5H_{11}$) |
| 83 | $[C_6H_{11}]^+$ | Loss of a neopentyl radical and subsequent rearrangement |
| 57 | $[C_4H_9]^+$ | tert-Butyl cation, likely the base peak due to its stability |
| 41 | $[C_3H_5]^+$ | Allyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra of **(2,2-Dimethylpropyl)cyclohexane**.

Methodology:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **(2,2-Dimethylpropyl)cyclohexane** in 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$).[\[3\]](#)[\[4\]](#)
 - Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[\[3\]](#)
- Instrumentation:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:

- ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **(2,2-Dimethylpropyl)cyclohexane**.

Methodology:

- Sample Preparation:
 - Place a small drop of liquid **(2,2-Dimethylpropyl)cyclohexane** directly onto the ATR crystal.^[5]
- Instrumentation:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.^[5]
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}). Co-add multiple scans to improve the signal-to-noise ratio.^[6]

- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform baseline correction if necessary.

Electron Ionization Mass Spectrometry (EI-MS)

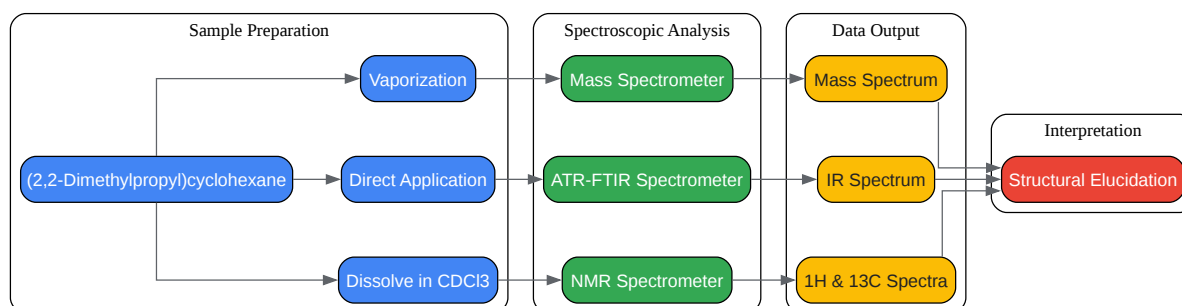
Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology:

- Sample Introduction:
 - Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe.
- Ionization:
 - The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^{[7][8][9]}
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - An ion detector measures the abundance of each ion, generating the mass spectrum.

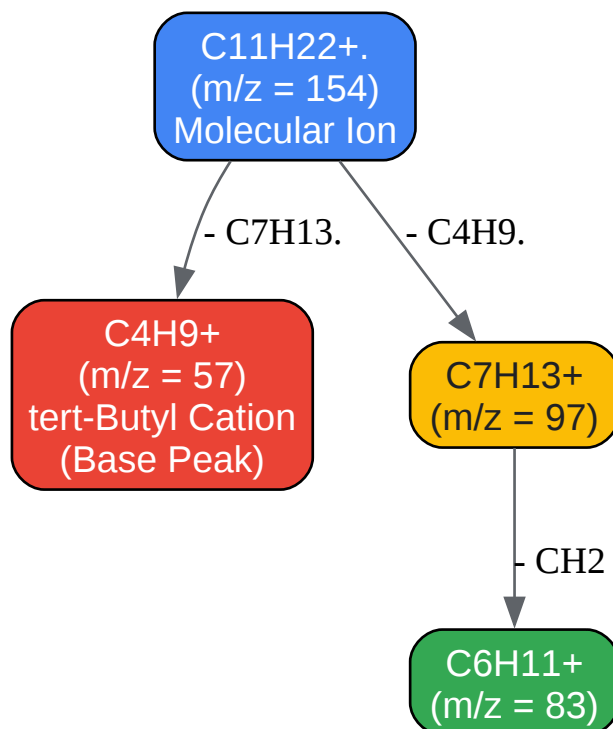
Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the spectroscopic analysis of **(2,2-Dimethylpropyl)cyclohexane**.



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Caption: General workflow for the spectroscopic analysis of a liquid sample.



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Caption: Proposed fragmentation pathway for **(2,2-Dimethylpropyl)cyclohexane** in EI-MS.

Caption: Key covalent connectivities in **(2,2-Dimethylpropyl)cyclohexane** relevant to NMR.

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